(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-10-4-2-3-7-18(10)13(20)11-5-6-12(17-16-11)19-9-14-8-15-19/h5-6,8-10H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDYBBLTDPOUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Construction of the Pyridazine Ring: This step may involve the reaction of hydrazine with a suitable dicarbonyl compound.
Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the pyridazine-triazole intermediate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole or pyridazine rings, potentially leading to ring-opened products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.
Comparison with Similar Compounds
Similar Compounds
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone: can be compared with other triazole-containing compounds, such as fluconazole or itraconazole, which are known for their antifungal properties.
Pyridazine derivatives: Compounds like pyridazine-based inhibitors of phosphodiesterase enzymes.
Piperidine derivatives: Compounds such as piperidine-based antipsychotics.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity.
Biological Activity
The compound (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone is a triazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The presence of the triazole ring is associated with various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.51 g/mol. The structural features include:
- Triazole ring : Known for its broad spectrum of biological properties.
- Piperidine moiety : Enhances pharmacological activities.
- Cyclopropylsulfonyl group : Influences interactions with biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various microorganisms.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 32 µg/mL |
| Triazole B | Candida albicans | 16 µg/mL |
| Triazole C | Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has shown promising anticancer activity, particularly against specific cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action primarily involves the induction of apoptosis in cancer cells.
- Target of Action : Cancer cells, specifically MCF-7 and HCT-116 cell lines.
- Mode of Action : Inhibition of cell proliferation.
- Biochemical Pathways : Induction of apoptosis suggests involvement in pathways related to cell survival and death.
- Pharmacokinetics : The compound's ability to inhibit cancer cell proliferation indicates effective bioavailability and target site interaction.
Table 2: Anticancer Activity Data
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to our compound:
- Study on Antitumor Agents : Research demonstrated that derivatives with triazole rings exhibited good inhibitory activity against BRAF(V600E), EGFR, and other targets involved in tumorigenesis .
- Synergistic Effects : A combination therapy involving triazole derivatives and established chemotherapeutics like doxorubicin showed enhanced efficacy in inducing apoptosis in breast cancer cells .
Q & A
Basic Question: What are the standard synthetic pathways for (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Functionalization of the pyridazine core via nucleophilic substitution or cross-coupling reactions to introduce the triazole moiety.
- Step 2: Coupling of the modified pyridazine with 2-methylpiperidine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .
- Intermediate Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying structural integrity. For example, the triazole proton typically resonates at δ 8.5–9.0 ppm in ¹H NMR, while the piperidine methyl group appears at δ 1.0–1.5 ppm .
Basic Question: Which analytical techniques are essential for confirming the purity and structural identity of this compound?
Methodological Answer:
- Purity: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used, aiming for ≥95% purity. Mobile phases often combine acetonitrile and ammonium acetate buffers .
- Structural Confirmation: Fourier-Transform Infrared Spectroscopy (FTIR) identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹). Mass spectrometry (ESI-MS or MALDI-TOF) confirms the molecular ion peak .
Advanced Question: How can researchers optimize the coupling reaction between the triazole-pyridazine intermediate and 2-methylpiperidine to mitigate low yields?
Methodological Answer:
Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:
- Catalyst Screening: Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Solvent Optimization: Polar aprotic solvents like DMF or DCM improve reagent solubility, while controlled temperatures (0–5°C) reduce side reactions .
- Real-Time Monitoring: Thin-Layer Chromatography (TLC) or in-situ FTIR tracks reaction progress .
Advanced Question: How should contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?
Methodological Answer:
- 2D NMR Techniques: HSQC and HMBC correlate ¹H-¹³C signals to resolve overlapping peaks. For example, HMBC can confirm connectivity between the pyridazine C-3 and the triazole N-1 .
- Computational Validation: Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict chemical shifts, which are compared to experimental data to identify discrepancies .
Advanced Question: What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase Profiling: Use recombinant kinases (e.g., EGFR, Aurora A) in ADP-Glo™ assays to measure IC₅₀ values. Include positive controls (e.g., staurosporine) .
- Cellular Assays: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116) assess antiproliferative effects. Pair with Western blotting to confirm target modulation (e.g., phosphorylated ERK) .
Advanced Question: How can computational modeling predict the compound’s binding mode to biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with ATP-binding pockets. Key residues (e.g., hinge region Lys-50 in kinases) are prioritized for hydrogen bonding with the triazole .
- Molecular Dynamics (MD): GROMACS simulations (50 ns) assess stability of the ligand-receptor complex. Root-Mean-Square Deviation (RMSD) <2 Å indicates stable binding .
Advanced Question: What strategies address poor aqueous solubility during preclinical testing?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the piperidine nitrogen to enhance hydrophilicity .
Advanced Question: How can structural modifications improve metabolic stability without compromising activity?
Methodological Answer:
- Isotere Replacement: Replace labile groups (e.g., ester linkages) with bioisosteres like amides or oxadiazoles .
- In Vitro Metabolism Studies: Liver microsomal assays (human or rodent) identify metabolic hotspots. LC-MS/MS detects major metabolites, guiding deuteration or fluorination at vulnerable sites .
Advanced Question: How do researchers validate target selectivity across related enzymes?
Methodological Answer:
- Selectivity Panels: Screen against kinase families (e.g., AGC, CAMK) using KinomeScan® technology. A selectivity score (S(35)) <0.1 indicates high specificity .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified piperidine substituents (e.g., 4-methyl vs. 3-methyl) and correlate changes with activity .
Advanced Question: What experimental and computational methods assess photostability for long-term storage?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to UV light (320–400 nm) and monitor degradation via HPLC. First-order kinetics model half-life .
- Computational Prediction: Time-Dependent DFT (TD-DFT) calculates UV absorption spectra to identify photoreactive moieties (e.g., triazole rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
